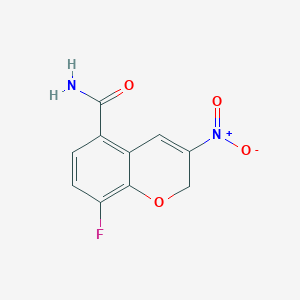
8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide
Cat. No. B8273781
M. Wt: 238.17 g/mol
InChI Key: RQEJUSKISLYUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07265251B2
Procedure details


Into a reactor, equipped with a mechanic stirrer and a reflux condenser, 8-fluoro-2H-chromene-5-carboxylic acid amide (3.1 g; 15 mmoles), sodium nitrite (3.1 g; 45 mmoles) and toluene (30 ml) were charged at room temperature and under inert gas. The mixture was heated under stirring at 50° C., then iodine (1.9 g; 7.5 mmoles) and, slowly in 4 hours, Oxistrong 15® (3.7 ml) were added. At the end of the addition the reaction mixture was kept under stirring for a further hour, then cooled to 0° C. A 20% solution of sodium metabisulphite (about 15 ml) was added and the mixture was kept under stirring for 1 hour. After filtration the solid was washed with water (2×10 ml) and with toluene (10 ml) and dried in oven under vacuum at 50° C. overnight obtaining 8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide (3.4 g; titre 78%; 74% yield).




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1.[N:15]([O-:17])=[O:16].[Na+].II.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]1[C:11]2[O:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1 |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=2C=CCOC12)C(=O)N
|
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a reactor, equipped with a mechanic stirrer and a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Oxistrong 15® (3.7 ml) were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring for a further hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the solid
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (2×10 ml) and with toluene (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in oven under vacuum at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=2C=C(COC12)[N+](=O)[O-])C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
